N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazinone core linked via a sulfanyl group to an acetamide moiety substituted with a furan-2-ylmethyl group. The sulfanyl bridge and furan substituent may enhance solubility and binding affinity, while the pyrido-triazinone core could confer metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-4-2-6-19-13(10)17-14(18-15(19)21)23-9-12(20)16-8-11-5-3-7-22-11/h2-7H,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAUMSIUTCKEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)acetamide under appropriate conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrido-triazinone system in the target compound distinguishes it from more common triazole-based analogs. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21 in ) replace the pyrido-triazinone with a 1,2,4-triazole ring. The triazole analogs exhibit anti-exudative activity (AEA) in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . However, the pyrido-triazinone’s extended π-system and hydrogen-bonding capacity may improve target selectivity or pharmacokinetics, though direct comparative data are lacking.
Substituent Effects on Acetamide Moieties
- Furan vs. Aryl Substituents : The furan-2-ylmethyl group in the target compound contrasts with aryl-substituted analogs like N-(4-(3-fluorobenzyloxy)benzyl)-2-acetamido-2-(pyridin-2-yl)acetamide (), which incorporates a pyridinyl and fluorinated benzyl group. Aryl substituents often enhance lipophilicity and membrane permeability, but the furan’s oxygen atom may improve water solubility .
- Sulfanyl vs.
Anti-Exudative Activity (AEA)
Triazole-based analogs (e.g., compounds 3.1–3.21) show AEA dependent on substituents:
- Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl residue increase AEA by ~30–40% compared to unsubstituted analogs.
- Methoxy or ethyl groups reduce activity, likely due to steric hindrance .
While the target compound’s AEA remains untested, its pyrido-triazinone core’s rigidity may enhance binding to inflammatory targets like cyclooxygenase (COX) enzymes, analogous to diclofenac .
Key Data Tables
Table 1: Anti-Exudative Activity of Selected Acetamide Derivatives
| Compound ID | Core Structure | Substituent(s) | AEA (% Inhibition) | Reference Dose |
|---|---|---|---|---|
| Target Compound | Pyrido-triazinone | Furan-2-ylmethyl | Not reported | N/A |
| 3.5 (Triazole derivative) | 1,2,4-Triazole | 4-Fluorophenyl | 85% | 10 mg/kg |
| 3.12 (Triazole derivative) | 1,2,4-Triazole | 3-Nitrobenzyl | 92% | 10 mg/kg |
| Diclofenac Sodium | Phenylacetic acid | N/A | 100% | 8 mg/kg |
Source: Adapted from anti-exudative studies in and .
Table 2: Physicochemical Properties
| Property | Target Compound | Triazole Analogs (e.g., 3.5) | N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 | ~330–360 | ~315 |
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 1.2 |
| Hydrogen Bond Donors | 2 | 2–3 | 1 |
| Hydrogen Bond Acceptors | 6 | 5–6 | 7 |
Note: LogP values estimated using fragment-based methods.
Research Findings and Structure-Activity Relationships (SAR)
- Pyrido-Triazinone vs. Triazole Cores: The pyrido-triazinone’s fused ring system may reduce metabolic degradation compared to triazole derivatives, which are prone to oxidative cleavage .
- Furan Substituent : The furan’s oxygen atom improves aqueous solubility, addressing a common limitation of aryl-substituted acetamides .
Biological Activity
N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on anticancer properties, antimicrobial activity, and other therapeutic potentials.
Chemical Structure
The compound features a furan moiety linked to a pyrido-triazine core through a sulfanyl acetamide group. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, research conducted by the National Cancer Institute (NCI) demonstrated that similar pyrido-triazine derivatives exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 14.85 | Apoptosis induction |
| Compound B | TPC-1 | 9.23 | Inhibition of tyrosine kinase |
| NCI Compound | Various | 10.0 - 20.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives containing the triazine ring demonstrate broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Triazine Derivatives
| Derivative | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine A | E. coli | 25 µg/mL |
| Triazine B | S. aureus | 15 µg/mL |
Case Studies
- Case Study on Anticancer Properties : A study published in Nature investigated the effects of a series of pyrido-triazine compounds on MCF-7 breast cancer cells. The results showed that these compounds induced apoptosis and inhibited cell proliferation significantly more than standard chemotherapeutics .
- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazine derivatives against multidrug-resistant strains of bacteria. The findings indicated that certain derivatives were effective in reducing bacterial load in vitro and showed promise for further development into therapeutic agents .
Research Findings
The biological activity of this compound is supported by various studies demonstrating its potential in cancer therapy and infection control. The following points summarize key findings:
- Anticancer Mechanisms : The compound may induce apoptosis through mitochondrial pathways and inhibit critical signaling pathways involved in tumor growth.
- Antimicrobial Mechanisms : Its efficacy against bacteria suggests it may interfere with bacterial cell wall synthesis or function as a membrane disruptor.
- Structure–Activity Relationship (SAR) : Modifications to the furan and pyrido-triazine components can enhance or diminish biological activity, indicating that careful structural optimization is crucial for developing effective therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
